

Biological activity comparison of "2-(4-Chlorophenoxy)-5-fluoroaniline" analogs

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-5-fluoroaniline

Cat. No.: B3105120

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Biological Activity of 4-Anilinoquinazoline Analogs: A Comparative Guide

Disclaimer: Information regarding the specific biological activity of "2-(4-Chlorophenoxy)-5-fluoroaniline" analogs is not readily available in the public domain. This guide instead provides a comparative analysis of a closely related and extensively studied class of compounds: 4-anilinoquinazoline derivatives, which are known for their potent anticancer activities, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.

Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. These compounds act as ATP-competitive inhibitors of the EGFR tyrosine kinase, a key player in cell proliferation, survival, and signaling. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for drug development. This guide compares the biological activities of several 4-anilinoquinazoline and related 4-anilinoquinolinylchalcone analogs, presenting key experimental data and methodologies for their evaluation.

Comparative Biological Activities

The anticancer efficacy of various 4-anilinoquinazoline and 4-anilinoquinolinylchalcone derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ID	Modification	Cancer Cell Line	IC50 (µM)	Reference
4a	(E)-3-{4-[{4-[(benzyloxy)phen yl]amino}quinolin -2-yl]-1-(4- methoxyphenyl)p rop-2-en-1-one	MDA-MB-231 (Breast)	0.11	[1][2][3][4]
Huh-7 (Liver)	0.25	[1][2][3][4]		
4d	Chalcone derivative with 4- fluorophenyl group	MDA-MB-231 (Breast)	0.18	[2][3]
4f	Chalcone derivative with 4- (dimethylamino)p henyl group	MDA-MB-231 (Breast)	1.94	[2][3]
Lapatinib	Reference Drug	MDA-MB-231 (Breast)	32.5 (after 24h)	[3]
Huh-7 (Liver)	2.11	[3]		

Experimental Protocols

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., A431, MDA-MB-231, Huh-7) are seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Kinase Inhibition Assay

The direct inhibitory effect of the compounds on the activity of a specific kinase (e.g., EGFR) is determined through in vitro kinase assays.

- Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
- Compound Addition: The test compounds are added to the wells at various concentrations.
- Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature. During this time, the kinase transfers a phosphate group from ATP to the substrate.
- Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or

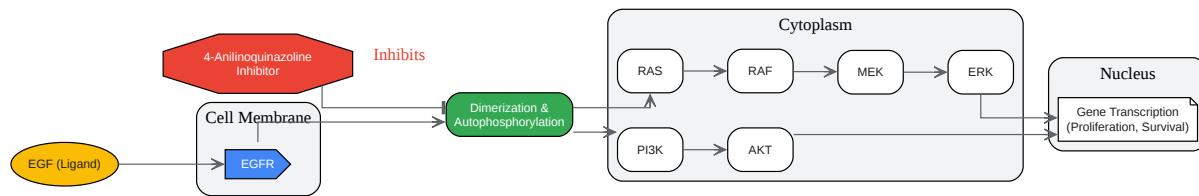
luminescence-based assays that detect the amount of ADP produced or the remaining ATP.

- IC50 Determination: The concentration of the compound that results in 50% inhibition of the kinase activity (IC50) is determined from the dose-response data.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target of the 4-anilinoquinazoline class of inhibitors.

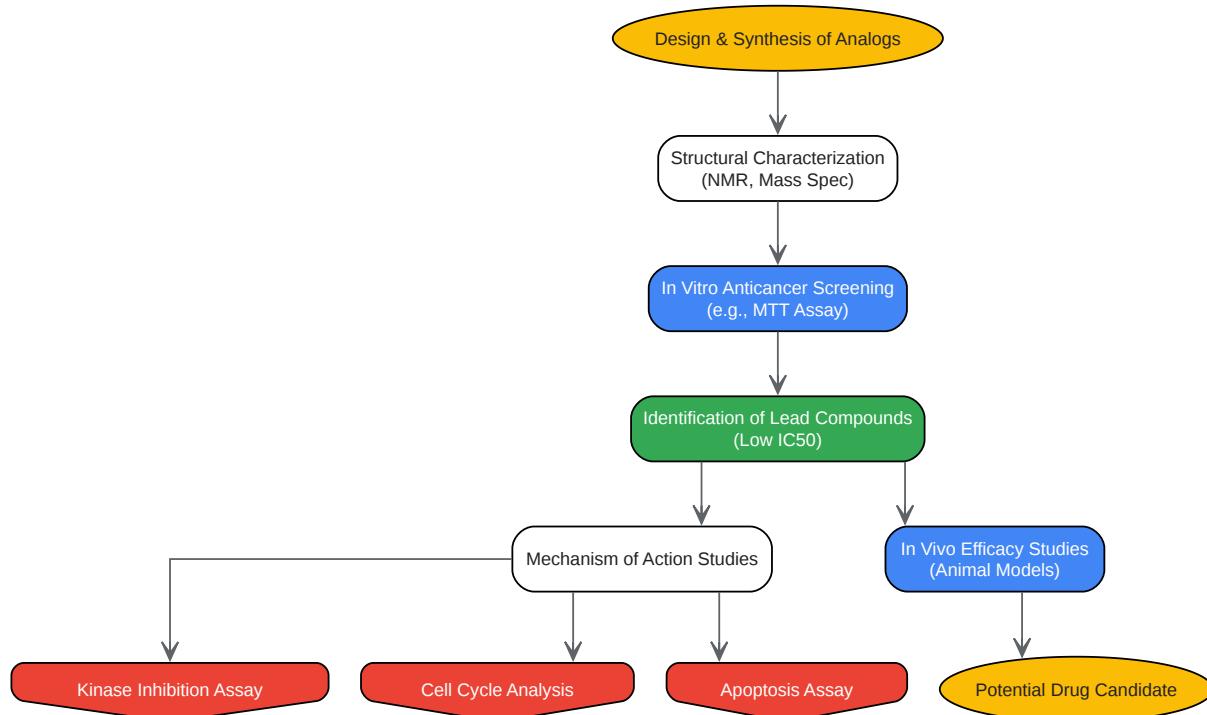


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Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Experimental Workflow for Anticancer Drug Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel anticancer compounds.



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Caption: General workflow for the evaluation of novel anticancer compounds.

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